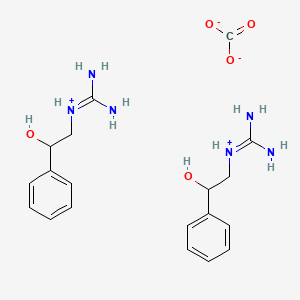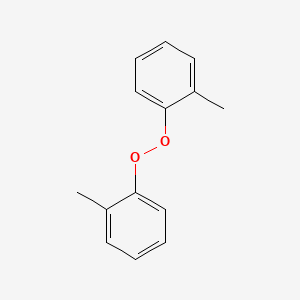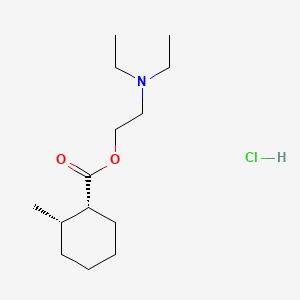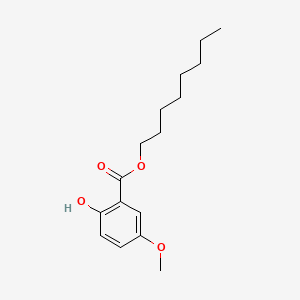
Octyl 2-hydroxy-5-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 2-hydroxy-5-methoxybenzoate: is an organic compound that belongs to the ester class of chemicals. It is derived from 2-hydroxy-5-methoxybenzoic acid and octanol. This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-hydroxy-5-methoxybenzoate typically involves the esterification of 2-hydroxy-5-methoxybenzoic acid with octanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2-Hydroxy-5-methoxybenzoic acid+Octanol→Octyl 2-hydroxy-5-methoxybenzoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts like p-toluenesulfonic acid can also be employed to speed up the reaction. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octyl 2-hydroxy-5-methoxybenzoate can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: 2-hydroxy-5-methoxybenzoic acid derivatives.
Reduction: Octyl 2-hydroxy-5-methoxybenzyl alcohol.
Substitution: Various halogenated and nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: Octyl 2-hydroxy-5-methoxybenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential antioxidant properties and its ability to interact with biological membranes.
Medicine: It is explored for its potential use in drug formulations, particularly in topical applications due to its ability to penetrate the skin barrier.
Industry: In the cosmetic industry, this compound is used as a UV filter in sunscreens and other skincare products due to its ability to absorb UV radiation.
Mechanism of Action
The mechanism by which Octyl 2-hydroxy-5-methoxybenzoate exerts its effects involves its interaction with biological membranes and proteins. The ester group allows it to integrate into lipid bilayers, enhancing its ability to penetrate cells. Its antioxidant properties are attributed to the presence of the hydroxy and methoxy groups, which can scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
- Ethyl 2-hydroxy-5-methoxybenzoate
- Methyl 2-hydroxy-5-methoxybenzoate
- Butyl 2-hydroxy-5-methoxybenzoate
Comparison: Octyl 2-hydroxy-5-methoxybenzoate is unique due to its longer alkyl chain (octyl group), which enhances its lipophilicity and ability to integrate into lipid membranes. This property makes it more effective in applications requiring membrane penetration, such as in topical drug formulations and sunscreens. In contrast, shorter alkyl chain derivatives like ethyl and methyl esters may have higher solubility in water but lower membrane permeability.
Properties
CAS No. |
25485-92-1 |
|---|---|
Molecular Formula |
C16H24O4 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
octyl 2-hydroxy-5-methoxybenzoate |
InChI |
InChI=1S/C16H24O4/c1-3-4-5-6-7-8-11-20-16(18)14-12-13(19-2)9-10-15(14)17/h9-10,12,17H,3-8,11H2,1-2H3 |
InChI Key |
IVWRXWGNNXFFOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=C(C=CC(=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


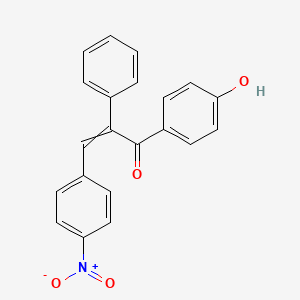

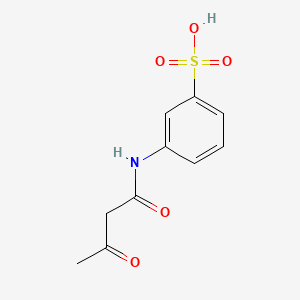
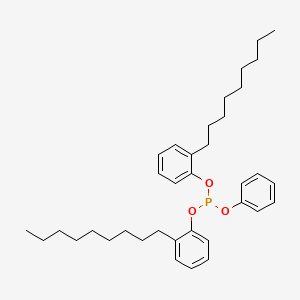
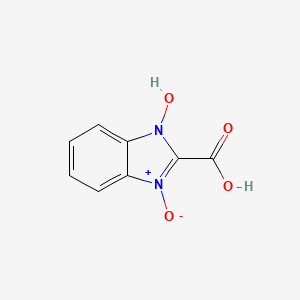
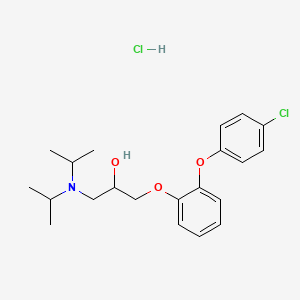
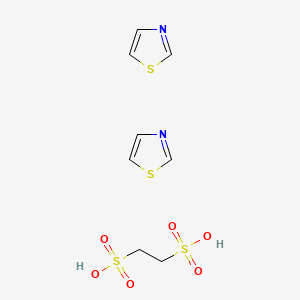
![Ethyl dibenzo[b,d]thiophene-1-carboxylate](/img/structure/B14685188.png)
![{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene](/img/structure/B14685201.png)
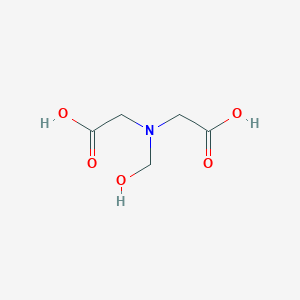
![4-[(E)-(4-Ethylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14685210.png)
